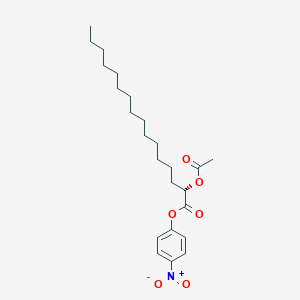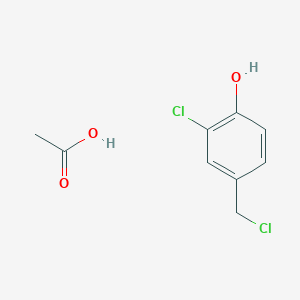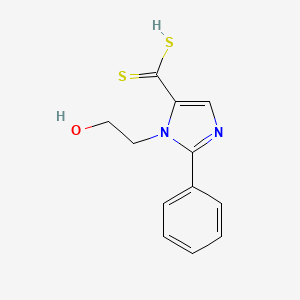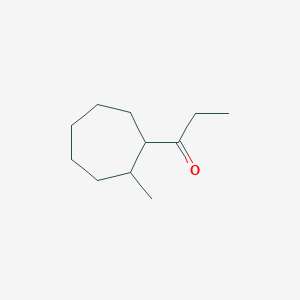![molecular formula C16H15NO4 B14377153 [Benzyl(phenyl)amino]propanedioic acid CAS No. 89915-97-9](/img/structure/B14377153.png)
[Benzyl(phenyl)amino]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Benzyl(phenyl)amino]propanedioic acid: is an organic compound that features a benzyl group, a phenyl group, and an amino group attached to a propanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Benzyl(phenyl)amino]propanedioic acid typically involves the reaction of benzylamine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Benzyl(phenyl)amino]propanedioic acid can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl(phenyl)ketone derivatives.
Reduction: Formation of benzyl(phenyl)amine or benzyl(phenyl)alcohol.
Substitution: Formation of substituted benzyl(phenyl) derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [Benzyl(phenyl)amino]propanedioic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of [Benzyl(phenyl)amino]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions trigger a cascade of biochemical events that lead to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Phenylalanine: An amino acid with a similar phenyl group but different functional groups.
Benzylamine: A simpler compound with a benzyl group and an amino group.
Phenylacetic acid: A precursor in the synthesis of [Benzyl(phenyl)amino]propanedioic acid.
Uniqueness: this compound is unique due to its combination of benzyl, phenyl, and amino groups attached to a propanedioic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
89915-97-9 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-(N-benzylanilino)propanedioic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(16(20)21)17(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)(H,20,21) |
Clave InChI |
UVSDPWXSFIKAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)






![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)


![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)



